molecular formula C20H27N5O9 B3021650 (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol CAS No. 1330286-54-8

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol

Cat. No.: B3021650
CAS No.: 1330286-54-8
M. Wt: 481.5 g/mol
InChI Key: KLRRDIHKQFOOJR-UTONKHPSSA-N
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Description

This compound is a chiral propanoic acid derivative featuring:

  • A 2,4-dinitrophenyl-substituted imidazole ring at position 3 of the propanoic acid backbone.
  • A tert-butyloxycarbonyl (Boc) -protected amino group at position 2 (R-configuration).
  • Propan-2-ol (isopropyl alcohol) as a co-former or solvent in its formulation.

The 2,4-dinitrophenyl group enhances electrophilicity and may serve as a chromophore for analytical detection. The Boc group stabilizes the amino functionality during synthesis or biological interactions. Propan-2-ol likely improves solubility or crystallization .

Properties

IUPAC Name

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRRDIHKQFOOJR-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330286-54-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330286-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Biochemical Research

Boc-D-His(Dnp)-OH is primarily utilized in biochemical studies as a substrate for various enzymes. Its structure allows it to interact with specific enzymes, facilitating the study of enzyme kinetics and mechanisms. For example:

  • Enzyme Substrate : It is used as a substrate for matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and disease progression studies. The fluorogenic properties of this compound allow researchers to monitor enzyme activity in real-time through fluorescence measurements .

Pharmaceutical Development

In drug discovery and development, Boc-D-His(Dnp)-OH serves as a key intermediate in synthesizing peptide-based drugs. Its ability to form stable conjugates with other molecules enhances its utility:

  • Peptide Synthesis : The compound is employed in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for histidine residues. This facilitates the selective coupling of amino acids during peptide assembly .

Immunology

The compound's dinitrophenyl (DNP) moiety is significant in immunological studies:

  • Antigen Design : DNP is often used as a hapten in immunological assays and vaccine development. By conjugating Boc-D-His(Dnp)-OH to carrier proteins, researchers can create effective immunogens that elicit strong immune responses .

Material Science

Recent studies have explored the incorporation of Boc-D-His(Dnp)-OH into polymer matrices for biomedical applications:

  • Biocompatible Materials : The compound can enhance the biocompatibility of synthetic polymers used in drug delivery systems or tissue engineering scaffolds. Its functional groups allow for further modification and attachment of bioactive molecules .

Case Study 1: Enzyme Kinetics with MMPs

A study investigated the kinetics of MMPs using Boc-D-His(Dnp)-OH as a substrate. Researchers observed that the compound's fluorogenic properties enabled real-time monitoring of MMP activity, providing insights into their role in cancer metastasis.

Case Study 2: Vaccine Development

In a vaccine development project, Boc-D-His(Dnp)-OH was conjugated to a carrier protein to enhance immunogenicity. The resulting vaccine candidate showed promising results in preclinical trials, indicating potential for further development against specific pathogens.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring and dinitrophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Analysis of Imidazole Derivatives

Compound Name Imidazole Substituent Amino Protection Additional Features Molecular Weight Reference
Target Compound 2,4-Dinitrophenyl Boc (R-configuration) Propan-2-ol co-former ~437.36* -
(2S)-2-[(Boc)amino]-3-[3-(Boc)imidazol-4-yl]propanoic acid Boc group at imidazole Boc (S-configuration) None 355.39
1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid Tetrazole-chlorotrityl hybrid None Chlorotrityl protection 576.19
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol Benzimidazole core None Methoxyphenoxy side chain 404.44

*Calculated based on molecular formula C₁₇H₂₀N₅O₈ (propanoic acid) + C₃H₈O (propan-2-ol).

Key Observations :

  • The Boc protection in the target compound and contrasts with unprotected amines in and , affecting reactivity and stability.

Research Findings and Data

Physicochemical Properties

Property Target Compound Analog Analog
Solubility Moderate (propan-2-ol) Low (non-polar Boc) Low (aromatic groups)
Chromatographic Rt Not reported - 0.98 min (LCMS)
Chirality Impact Critical (R-config.) Critical (S-config.) Not applicable

Stability and Reactivity

  • Boc Group Stability : Both the target compound and show resistance to hydrolysis under mild conditions, unlike the chlorotrityl group in , which is acid-labile.
  • Nitro Group Reactivity : The 2,4-dinitrophenyl group in the target compound may undergo reduction or nucleophilic substitution, absent in analogs .

Biological Activity

The compound (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid; propan-2-ol, often referred to as Boc-D-His(Dnp)-OH, is a derivative of histidine widely utilized in peptide synthesis. Its unique structural features, including the tert-butyloxycarbonyl (Boc) protecting group and the dinitrophenyl (Dnp) group, enable it to serve multiple roles in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C20H27N5O9
  • Molecular Weight : 427.46 g/mol
  • IUPAC Name : (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid; propan-2-ol

Biological Activity Overview

The biological activity of Boc-D-His(Dnp)-OH is primarily linked to its role in peptide synthesis and its interactions with biological systems. The compound exhibits several key activities:

  • Peptide Synthesis :
    • Utilized as a building block in solid-phase peptide synthesis (SPPS), facilitating the formation of peptides with specific sequences.
    • The Boc group protects the amino group during synthesis, while the Dnp group protects the imidazole ring of histidine, allowing for controlled reactions.
  • Enzyme Interactions :
    • Mimics natural histidine residues, making it valuable in studying enzyme-substrate interactions and protein folding dynamics.
    • Research shows that compounds like Boc-D-His(Dnp)-OH can influence enzymatic activity by modifying substrate binding properties.
  • Medicinal Chemistry Applications :
    • Investigated for potential use in developing peptide-based drugs and inhibitors due to its ability to modulate biological pathways.
    • Its structural characteristics allow for the design of compounds that can selectively inhibit or activate specific biological targets.

The mechanism of action involves selective protection and deprotection of functional groups:

  • Deprotection Reactions : The Boc and Dnp groups can be removed under acidic conditions (e.g., trifluoroacetic acid), allowing the histidine residue to participate in peptide bond formation.
  • Substitution Reactions : The imidazole ring can undergo electrophilic substitution, leading to various derivatives that may exhibit different biological activities.

Table 1: Summary of Key Research Findings

StudyFocusFindings
Liu et al. (2016)Peptide SynthesisDemonstrated efficient use of Boc-D-His(Dnp)-OH in synthesizing biologically active peptides with enhanced stability.
Smith et al. (2020)Enzyme InteractionFound that Boc-D-His(Dnp)-OH significantly increased binding affinity in enzyme assays involving histidine-dependent enzymes.
Johnson et al. (2021)Drug DevelopmentReported on the potential of Boc-D-His(Dnp)-OH derivatives as inhibitors for specific cancer-related enzymes.

Q & A

Q. What are the key challenges in synthesizing (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, and how can stereochemical integrity be maintained?

  • Methodological Answer : The compound’s complexity arises from its imidazole core, dinitrophenyl group, and stereosensitive carbamate moiety. To ensure stereochemical fidelity (2R configuration):
  • Use chiral auxiliaries or enantioselective catalysts during carbamate formation .
  • Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® column) to detect racemization .
  • Protect the imidazole nitrogen during nitration to prevent unwanted side reactions .

Q. How can researchers validate the purity of this compound, especially in the presence of propan-2-ol as a co-solvent?

  • Methodological Answer :
  • Purity Analysis : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate against a certified reference material (CRM) .
  • Residual Solvent Detection : Use gas chromatography (GC) with flame ionization detection (FID) to quantify propan-2-ol residues, adhering to ICH Q3C guidelines .
  • Water Content : Karl Fischer titration to ensure propan-2-ol does not interfere with hydration-sensitive functional groups .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations to model hydrolysis pathways of the carbamate group and nitroaryl-imidazole bond. Focus on pH-dependent protonation states .
  • Validate predictions experimentally using accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products (e.g., imidazole ring-opening or dinitrophenyl reduction) .

Q. How can researchers resolve contradictions in NMR spectral data for this compound (e.g., unexpected coupling patterns in the imidazole region)?

  • Methodological Answer :
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. The imidazole protons (δ 7.5–8.5 ppm) may exhibit complex splitting due to coupling with the dinitrophenyl group .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess conformational exchange broadening. For example, propan-2-ol’s solvation effects may stabilize certain rotamers .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which also confirms stereochemistry .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Fluorescence Quenching Assays : Exploit the dinitrophenyl group’s intrinsic fluorescence-quenching properties to study binding to proteins (e.g., serum albumin) .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with thiol-containing enzymes (e.g., glutathione reductase), as nitro groups may act as electrophiles .
  • Docking Simulations : Molecular docking into imidazole-binding pockets (e.g., cytochrome P450 isoforms) using software like AutoDock Vina, parameterized for nitroaromatic interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol
Reactant of Route 2
Reactant of Route 2
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol

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